Superior Tumor Vascular Disruption and Anti-Metastatic Effect Compared to a VEGFR-Selective Inhibitor (XL999)
In a preclinical RIP-Tag2 mouse model of pancreatic islet cancer, Cabozantinib (XL184) demonstrated significantly greater anti-angiogenic and anti-metastatic efficacy compared to XL999, an inhibitor that targets VEGFR but not c-Met [1]. While XL999 reduced tumor vascularity by 43%, both Cabozantinib and the related foretinib (XL880) eliminated approximately 80% of the tumor vasculature [1]. Importantly, this effect translated into functional outcomes: Cabozantinib decreased invasiveness of primary tumors and reduced metastasis [1].
| Evidence Dimension | Tumor Vasculature Reduction |
|---|---|
| Target Compound Data | Approximately 80% elimination |
| Comparator Or Baseline | XL999 (VEGFR-selective): 43% reduction |
| Quantified Difference | 37 percentage point greater reduction |
| Conditions | RIP-Tag2 transgenic mouse model of spontaneous pancreatic islet tumors, 7-day treatment |
Why This Matters
This evidence demonstrates that the combined inhibition of VEGFR and c-Met by Cabozantinib provides a quantifiably superior anti-angiogenic and anti-invasive effect compared to VEGFR blockade alone, directly impacting its selection for in vivo oncology models studying metastasis.
- [1] You, W. K., et al. (2011). VEGF and c-Met blockade amplify angiogenesis inhibition in pancreatic islet cancer. Cancer Research, 71(14), 4758-4768. View Source
